Multi-Target Polypharmacology vs. Single-Target Potency
EGFR-IN-45 is a multi-target pan-inhibitor, with micromolar potency against EGFR (0.4 µM) and CDK2 (1.6 µM), and additional activity against Topo I and Topo II [1]. This contrasts sharply with in-class analogs like EGFR-IN-48, which is a highly potent and selective EGFR inhibitor (IC50: 0.193 nM for EGFRd19/TM/CS) but lacks the broad multi-target profile [2]. EGFR-IN-45 is therefore not interchangeable with these potent, selective analogs; it is a tool for studying the combined effects of EGFR, CDK2, and topoisomerase inhibition .
EGFR-IN-48: EGFRd19/TM/CS IC50 = 0.193 nM, no reported CDK2 or Topo activity.
>2000-fold potency difference (mutant EGFR).
| Evidence Dimension | Target Engagement and Potency |
|---|---|
| Target Compound Data | EGFR: IC50 = 0.4 µM; CDK2: IC50 = 1.6 µM; Topo I and II inhibition |
| Comparator Or Baseline | EGFR-IN-48: EGFRd19/TM/CS IC50 = 0.193 nM; EGFRLR/TM/CS IC50 = 0.251 nM; EGFRWT IC50 = 10.4 nM (Selective EGFR mutant inhibitor, no reported CDK2 or Topo activity) |
| Quantified Difference | Potency difference of >2000-fold (EGFR-IN-48 vs. EGFR-IN-45 for mutant EGFR). Qualitative difference in multi-target vs. single-target profile. |
| Conditions | In vitro enzymatic assays and cell-based assays |
Why This Matters
This differentiation is critical for procurement: a lab studying a specific, potent EGFR mutation would select EGFR-IN-48, whereas a lab studying polypharmacology or multi-pathway inhibition would require the broader, albeit less potent, profile of EGFR-IN-45.
- [1] Mekheimer RA, et al. Bioorg Chem. 2022;121:105693. View Source
- [2] MedChemExpress. EGFR-IN-48 Product Page. View Source
